4-Isocyanato-4-(thiophen-2-yl)oxane

Description

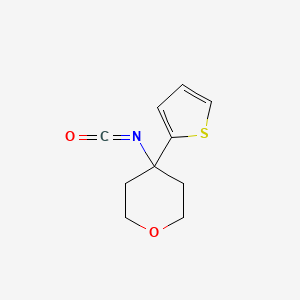

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanato-4-thiophen-2-yloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-8-11-10(3-5-13-6-4-10)9-2-1-7-14-9/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJWJYYYKMFRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640372 | |

| Record name | 4-Isocyanato-4-(thiophen-2-yl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926921-63-3 | |

| Record name | Tetrahydro-4-isocyanato-4-(2-thienyl)-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isocyanato-4-(thiophen-2-yl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Isocyanato-4-(thiophen-2-yl)oxane (CAS 926921-63-3)

For Research Use Only. Not for human or veterinary use.

This technical guide provides a comprehensive overview of the chemical compound 4-Isocyanato-4-(thiophen-2-yl)oxane, CAS number 926921-63-3. Due to the limited availability of published research specifically on this molecule, this document combines available supplier data with established chemical principles for its constituent functional groups—the isocyanate, the tetrahydropyran (oxane) ring, and the thiophene moiety. The experimental protocols and pathways described herein are proposed based on standard organic chemistry methodologies.

Chemical Identity and Properties

This compound, also known by its systematic name 4-Isocyanato-4-(thien-2-yl)tetrahydro-2H-pyran, is a heterocyclic organic compound. Its structure features a central tetrahydropyran ring substituted at the 4-position with both a reactive isocyanate group and a thiophene ring.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 926921-63-3[1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₂S |

| Molecular Weight | 209.26 g/mol [2] |

| IUPAC Name | This compound |

| InChI Key | CDJWJYYYKMFRFC-UHFFFAOYSA-N[1] |

Table 2: Predicted Physical and Spectroscopic Properties

| Property | Predicted Value / Range | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar small organic molecules. |

| Boiling Point | > 200 °C (at standard pressure) | High due to polar functional groups and molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). | The isocyanate group's reactivity and the overall organic nature of the molecule. |

| IR Spectroscopy (cm⁻¹) | ~2270-2240 (strong, sharp) for N=C=O stretch; ~1600-1500 for Thiophene C=C stretch; ~1100 for C-O-C stretch of the oxane ring. | These are characteristic absorption bands for the respective functional groups. |

| ¹H NMR Spectroscopy (δ ppm) | ~7.5-6.5 (multiplets, 3H) for thiophene protons; ~4.5-3.5 (multiplets, 4H) for oxane protons adjacent to oxygen; ~2.5-1.5 (multiplets, 4H) for remaining oxane protons. | Chemical shifts are estimated based on the electronic environment of the protons in each part of the molecule. |

| ¹³C NMR Spectroscopy (δ ppm) | ~120-130 for isocyanate carbon (N=C=O); ~120-140 for thiophene carbons; ~60-70 for oxane carbons adjacent to oxygen. | Standard chemical shift ranges for these carbon types. |

Proposed Synthesis and Experimental Protocols

While specific literature on the synthesis of 926921-63-3 is not publicly available, a plausible synthetic route can be proposed based on established organometallic chemistry. The key step involves the addition of a thiophene nucleophile to a suitable tetrahydropyran-based electrophile.

Proposed Retrosynthetic Pathway

A logical approach to synthesizing the target molecule involves the Curtius rearrangement of a corresponding acyl azide, which itself can be derived from a carboxylic acid. This carboxylic acid would be synthesized by adding a thiophene organometallic reagent to a ketone precursor.

Caption: Retrosynthetic analysis for the target compound.

Generalized Experimental Protocol: Synthesis

This protocol describes a potential multi-step synthesis.

Step 1: Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tetrahydro-4H-pyran-4-one. Dissolve it in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethylsilyl cyanide (TMSCN) followed by a catalytic amount of a Lewis acid (e.g., zinc iodide, ZnI₂).

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin.

Step 2: Grignard Reaction to form 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid

-

Grignard Preparation: In a separate flame-dried flask, prepare 2-thienylmagnesium bromide by adding 2-bromothiophene to magnesium turnings in anhydrous THF.

-

Addition: Cool the cyanohydrin solution from Step 1 to 0 °C. Slowly add the prepared Grignard reagent.

-

Hydrolysis: After the addition is complete, warm the reaction to room temperature and then heat to reflux for several hours to ensure complete reaction and subsequent hydrolysis of the intermediate imine upon workup.

-

Workup and Acidification: Cool the mixture and carefully pour it over a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the intermediate and protonate the carboxylate. Extract the product with ethyl acetate. Wash the organic layers, dry, and concentrate to yield the crude carboxylic acid.

Step 3: Curtius Rearrangement to this compound

-

Acyl Azide Formation: Dissolve the crude carboxylic acid from Step 2 in a suitable solvent like acetone or THF. Cool to 0 °C. Add triethylamine followed by the dropwise addition of ethyl chloroformate. Stir for 1-2 hours at 0 °C. Then, add a solution of sodium azide in water dropwise, maintaining the temperature at 0 °C.

-

Rearrangement: After stirring, carefully extract the acyl azide into toluene. Dry the toluene solution over anhydrous sodium sulfate. Heat the solution to reflux (approx. 80-110 °C). The acyl azide will undergo rearrangement to the isocyanate, with the evolution of nitrogen gas.

-

Purification: After the reaction is complete (monitored by IR spectroscopy for the disappearance of the azide peak and appearance of the isocyanate peak), cool the solution. The solvent can be removed under reduced pressure, and the final product purified by vacuum distillation or column chromatography.

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity and Potential Applications

The primary site of reactivity in this molecule is the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles. The thiophene ring, an electron-rich aromatic system, can also participate in electrophilic substitution reactions, though it is generally less reactive than the isocyanate group.

Reaction with Nucleophiles: Hydrolysis

One of the most common reactions of isocyanates is with water. This reaction is often uncatalyzed and proceeds through an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide. The resulting amine is nucleophilic and can react with a second molecule of the isocyanate to form a symmetrically disubstituted urea.

Generalized Protocol: Hydrolysis to form Urea

-

Setup: Dissolve this compound in a water-miscible solvent like THF or acetone in a round-bottom flask.

-

Reaction: Add a stoichiometric amount of water (0.5 equivalents to favor urea formation) and stir the mixture at room temperature. A tertiary amine catalyst (e.g., triethylamine) can be added to accelerate the reaction.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by IR spectroscopy, watching for the disappearance of the strong isocyanate peak around 2250 cm⁻¹.

-

Workup: Once the reaction is complete, the urea product, often being a solid, may precipitate from the solution. The product can be isolated by filtration, or the solvent can be removed under reduced pressure. The crude solid can be purified by recrystallization.

Caption: Reaction pathway for the hydrolysis of an isocyanate.

Potential Applications

-

Polymer Chemistry: As a monofunctional isocyanate, it can act as a chain terminator or be used to functionalize polymer backbones containing nucleophilic groups (e.g., hydroxyls on polyols). Its primary application would be in the synthesis of polyurethanes.

-

Medicinal Chemistry: The thiophene ring is a common motif in many pharmaceuticals. This compound could serve as a building block for creating novel derivatives, such as ureas and carbamates, for biological screening. The isocyanate group allows for covalent linkage to biological macromolecules.

-

Materials Science: Thiophene-containing molecules are integral to the development of organic electronic materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] This compound could be used to introduce the thiophene moiety into larger systems.

References

"4-Isocyanato-4-(thiophen-2-yl)oxane" molecular structure and weight

It is important to note that the compound "4-Isocyanato-4-(thiophen-2-yl)oxane" is not found in the searched chemical databases and literature. The IUPAC name "oxane" refers to a tetrahydropyran ring[1]. Therefore, this guide will focus on the plausible intended molecule, 4-isocyanato-4-(thiophen-2-yl)tetrahydropyran.

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic approaches for 4-isocyanato-4-(thiophen-2-yl)tetrahydropyran. Due to the absence of specific literature for this exact compound, the information presented is based on the analysis of its constituent functional groups and related molecules.

Molecular Structure and Weight

The proposed structure consists of a tetrahydropyran ring, which is a six-membered saturated heterocycle containing one oxygen atom. At the 4-position of this ring, both an isocyanate group (-N=C=O) and a thiophen-2-yl group are attached to the same carbon atom.

Table 1: Molecular Properties of 4-Isocyanato-4-(thiophen-2-yl)tetrahydropyran

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂S |

| Molecular Weight | 225.27 g/mol |

| Canonical SMILES | C1COCC(C1)(C2=CC=CS2)N=C=O |

| InChI Key | (Not available) |

Note: The molecular weight and formula were calculated based on the presumed structure.

Physicochemical Properties (Predicted)

The properties of isocyanates can vary significantly. For instance, 4-(Trifluoromethyl)phenyl isocyanate is a liquid at room temperature with a boiling point of 58-59 °C at 10 mm Hg[2]. Given the predicted molecular weight of the title compound, it is likely to be a liquid or a low-melting solid. Isocyanates are generally reactive towards nucleophiles, including water, and should be handled in a dry environment.

Potential Synthetic Methodologies

While no specific synthesis for 4-isocyanato-4-(thiophen-2-yl)tetrahydropyran has been published, a plausible synthetic route can be envisioned based on established organic chemistry principles. The following workflow outlines a potential synthetic pathway.

Caption: A potential synthetic workflow for 4-isocyanato-4-(thiophen-2-yl)tetrahydropyran.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Hydroxy-4-(thiophen-2-yl)tetrahydropyran

-

Dissolve thiophene in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium dropwise to the solution and stir for 1 hour to generate 2-lithiothiophene.

-

Slowly add a solution of tetrahydropyran-4-one in anhydrous diethyl ether to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-4-(thiophen-2-yl)tetrahydropyran.

Step 2: Synthesis of 4-Amino-4-(thiophen-2-yl)tetrahydropyran

-

Dissolve the alcohol from Step 1 in a suitable solvent (e.g., acetonitrile).

-

Add a nitrile (e.g., acetonitrile) and a strong acid (e.g., sulfuric acid) to perform a Ritter reaction, forming an N-alkyl amide.

-

Heat the reaction mixture as required.

-

After the reaction is complete, cool the mixture and neutralize it with a base.

-

Hydrolyze the resulting amide under acidic or basic conditions to yield the corresponding amine.

-

Purify the amine by standard procedures.

Step 3: Synthesis of 4-Isocyanato-4-(thiophen-2-yl)tetrahydropyran

-

Dissolve the amine from Step 2 in a dry, inert solvent (e.g., toluene).

-

Add a phosgenating agent, such as triphosgene, to the solution at a controlled temperature (typically 0 °C to room temperature).

-

A non-nucleophilic base (e.g., triethylamine) may be required to scavenge the HCl produced.

-

Monitor the reaction by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove any salts and concentrate the filtrate under reduced pressure to obtain the desired isocyanate.

Disclaimer: This is a hypothetical protocol and would require optimization and safety assessments before being performed.

Potential Applications in Research and Drug Development

Isocyanates are versatile intermediates in organic synthesis, widely used in the preparation of ureas, carbamates, and other derivatives. The presence of the thiophene and tetrahydropyran moieties could impart interesting pharmacological properties. Thiophene rings are present in numerous pharmaceuticals, and the tetrahydropyran scaffold is a common feature in natural products with biological activity[3][4].

The isocyanate group can be used to covalently link this molecule to biological targets, making it a potential tool for chemical biology studies or as a building block for targeted therapeutics.

Caption: Logical relationship of the isocyanate's reactivity with biomolecules.

Safety and Handling

Isocyanates are known to be respiratory and skin sensitizers and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They are also moisture-sensitive and should be stored under an inert atmosphere. For example, 4-(Trifluoromethyl)phenyl isocyanate is listed as harmful if swallowed or in contact with skin, and fatal if inhaled[5]. Similar precautions should be taken with the title compound.

References

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. 4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | 1548-13-6 [chemicalbook.com]

- 3. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)phenyl isocyanate - High purity | EN [georganics.sk]

An In-depth Technical Guide to the Synthesis of 4-Isocyanato-4-(thiophen-2-yl)oxane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for the novel compound 4-Isocyanato-4-(thiophen-2-yl)oxane. As this molecule is not currently described in scientific literature, this document provides a comprehensive, step-by-step theoretical approach to its synthesis, based on established and reliable organic chemistry methodologies. The proposed synthesis involves a three-stage process: the formation of a tertiary alcohol intermediate, its conversion to a primary amine, and the final transformation to the target isocyanate. This guide includes detailed experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic pathway to aid in laboratory implementation.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. The target molecule, this compound, combines a thiophene moiety, a known pharmacophore present in numerous approved drugs, with a reactive isocyanate group via an oxane linker. This unique combination of functional groups suggests potential applications in the development of new covalent inhibitors, chemical probes, or as a building block for more complex molecular architectures. This guide provides a robust and logical synthetic strategy to enable the exploration of this promising chemical entity.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing with commercially available starting materials. The overall strategy is depicted in the workflow diagram below.

The detailed chemical transformations are illustrated in the following pathway diagram.

Experimental Protocols

Stage 1: Synthesis of 4-Hydroxy-4-(thiophen-2-yl)oxane

This stage involves the nucleophilic addition of a thiophene organometallic species to a cyclic ketone.

-

Materials: Thiophene, n-butyllithium (n-BuLi) in hexanes, tetrahydropyran-4-one, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of thiophene (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq.) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiothiophene.

-

Add a solution of tetrahydropyran-4-one (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-hydroxy-4-(thiophen-2-yl)oxane.

-

Stage 2: Synthesis of 4-Amino-4-(thiophen-2-yl)oxane

This stage employs the Ritter reaction to convert the tertiary alcohol into a primary amine via an amide intermediate.[1]

-

Materials: 4-Hydroxy-4-(thiophen-2-yl)oxane, acetonitrile, concentrated sulfuric acid, sodium hydroxide solution, diethyl ether.

-

Procedure:

-

To a solution of 4-hydroxy-4-(thiophen-2-yl)oxane (1.0 eq.) in acetonitrile at 0 °C, slowly add concentrated sulfuric acid (2.0 eq.).

-

Stir the mixture at room temperature for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify with a cold sodium hydroxide solution until pH > 10.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-(4-(thiophen-2-yl)oxan-4-yl)acetamide.

-

Hydrolyze the crude amide by refluxing in an aqueous solution of hydrochloric acid or sodium hydroxide.

-

After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic extracts and concentrate to yield 4-amino-4-(thiophen-2-yl)oxane, which can be further purified by chromatography or distillation.

-

Stage 3: Synthesis of this compound

The final step involves the conversion of the primary amine to the isocyanate using a phosgene equivalent. Triphosgene is a safer alternative to phosgene gas.[2][3]

-

Materials: 4-Amino-4-(thiophen-2-yl)oxane, triphosgene, triethylamine (Et3N), anhydrous dichloromethane (CH2Cl2).

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as phosgene may be generated in situ.

-

To a solution of 4-amino-4-(thiophen-2-yl)oxane (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane at 0 °C, add a solution of triphosgene (0.4 eq.) in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Filter the reaction mixture to remove triethylammonium chloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation or column chromatography, taking care to avoid moisture.

-

Quantitative Data Summary

The following table provides estimated yields and key analytical data for the intermediates and the final product. These values are based on typical yields for analogous reactions reported in the literature and should be considered as targets for the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Proposed Analytical Techniques |

| 4-Hydroxy-4-(thiophen-2-yl)oxane | C9H12O2S | 184.25 | 70-85 | 1H NMR, 13C NMR, IR, Mass Spectrometry |

| 4-Amino-4-(thiophen-2-yl)oxane | C9H13NOS | 183.27 | 50-70 | 1H NMR, 13C NMR, IR, Mass Spectrometry |

| This compound | C10H9NO2S | 207.25 | 80-95 | 1H NMR, 13C NMR, IR (strong N=C=O stretch ~2270 cm-1), Mass Spectrometry |

Safety Considerations

-

n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

-

Concentrated Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Triphosgene: A toxic solid that can release phosgene gas upon heating or in the presence of nucleophiles. All manipulations should be carried out in a certified chemical fume hood.

-

Isocyanates: Are potent lachrymators and respiratory sensitizers. Handle with care in a well-ventilated area and avoid inhalation of vapors.

This guide provides a comprehensive theoretical framework for the synthesis of this compound. The successful execution of these protocols will provide access to a novel and potentially valuable chemical entity for further research and development.

References

Theoretical Studies of 4-Isocyanato-4-(thiophen-2-yl)oxane: A Review of a Novel Compound

A comprehensive search of scientific literature and chemical databases reveals a notable absence of information on the compound "4-Isocyanato-4-(thiophen-2-yl)oxane." This suggests that the molecule may be a novel chemical entity that has not yet been synthesized or characterized. As such, there are no existing theoretical studies, experimental data, or established protocols specifically pertaining to this compound.

While the requested in-depth technical guide on "this compound" cannot be provided due to the lack of available data, this report will explore the constituent chemical moieties and related compounds to offer a foundational understanding of the potential characteristics and research avenues for this hypothetical molecule.

Component Analysis:

The structure of "this compound" can be broken down into three key components: an oxane ring, a thiophene ring, and an isocyanate group.

-

Oxane (Tetrahydropyran): A six-membered heterocyclic ether. The oxane scaffold is found in numerous natural products and pharmacologically active compounds. Its conformational flexibility can significantly influence the biological activity of a molecule.

-

Thiophene: A five-membered aromatic heterocycle containing a sulfur atom. Thiophene and its derivatives are common in medicinal chemistry and are known to exhibit a wide range of biological activities. They are often used as bioisosteres for phenyl rings.

-

Isocyanate Group (-N=C=O): A highly reactive functional group. Isocyanates are versatile intermediates in organic synthesis, readily reacting with nucleophiles such as alcohols, amines, and water. This reactivity is central to the formation of carbamates, ureas, and other derivatives.

Related Research and Potential Synthetic Pathways:

Research into similar compounds provides a basis for postulating the properties and synthesis of this compound. For instance, the synthesis of thiophene-containing isocyanates has been documented. One established method for generating isocyanates is the Curtius rearrangement of heteroaroyl azides.[1] This reaction proceeds through a thermal or photochemical rearrangement to yield the corresponding isocyanate.[1]

A hypothetical synthesis for this compound could potentially involve the following conceptual workflow:

References

Computational Chemistry of Thiophene Isocyanate Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, electronic structure, reactivity, and potential as therapeutic agents of thiophene isocyanate compounds.

Introduction

Thiophene-containing scaffolds are a cornerstone in medicinal chemistry, valued for their ability to mimic phenyl rings while offering unique electronic properties and metabolic profiles.[1] The incorporation of a thiophene moiety can enhance a compound's therapeutic index by improving its binding affinity to biological targets and optimizing its pharmacokinetic properties.[1] When combined with the reactive isocyanate group (-N=C=O), a versatile building block for a variety of functional groups, thiophene isocyanates emerge as compounds of significant interest for the development of novel therapeutics, particularly in oncology and inflammation.[2][3] This technical guide provides a comprehensive overview of the computational chemistry of thiophene isocyanate compounds, offering insights into their synthesis, electronic characteristics, reactivity, and potential applications in drug discovery.

Synthesis of Thiophene Isocyanates

While specific literature detailing the synthesis of simple thiophene isocyanates like 2-thienyl isocyanate and 3-thienyl isocyanate is not abundant, their preparation can be inferred from established methods for synthesizing aryl isocyanates. The most common laboratory-scale synthesis involves the Curtius rearrangement of a corresponding acyl azide.

A plausible synthetic pathway for 2-thienyl isocyanate is outlined below. This proposed workflow is based on analogous reactions with other aromatic acyl chlorides.

Figure 1: Proposed experimental workflow for the synthesis of 2-thienyl isocyanate via the Curtius rearrangement.

Experimental Protocol (Proposed):

-

Formation of Thiophene-2-carbonyl azide: Thiophene-2-carbonyl chloride is dissolved in a suitable solvent such as acetone. An aqueous solution of sodium azide is added dropwise at a low temperature (e.g., 0-5 °C) with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Extraction of Acyl Azide: Upon completion, the reaction mixture is diluted with cold water, and the acyl azide is extracted with a cold, inert solvent like diethyl ether or ethyl acetate. The organic layer is washed with cold brine and dried over anhydrous sodium sulfate.

-

Curtius Rearrangement: The dried organic solution containing the thiophene-2-carbonyl azide is gently heated in an inert solvent (e.g., toluene) under a dry atmosphere. The rearrangement is typically accompanied by the evolution of nitrogen gas.

-

Isolation of Isocyanate: After the reaction is complete (as indicated by the cessation of gas evolution), the solvent is carefully removed under reduced pressure to yield the crude 2-thienyl isocyanate. Further purification can be achieved by vacuum distillation.[4]

Computational Analysis of Thiophene Isocyanates

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. For thiophene isocyanates, DFT calculations can provide valuable insights into their geometry, electronic properties, and spectroscopic signatures.

Optimized Geometry and Electronic Properties

DFT calculations, using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the optimized geometries of 2-thienyl isocyanate and 3-thienyl isocyanate.[5] These calculations provide bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.[6]

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Thienyl Isocyanate (Predicted) | -7.5 to -6.5 | -1.5 to -0.5 | 6.0 to 5.0 |

| 3-Thienyl Isocyanate (Predicted) | -7.6 to -6.6 | -1.4 to -0.4 | 6.2 to 5.2 |

| (Note: These values are estimations based on typical DFT calculations for similar aromatic isocyanates and thiophene derivatives and should be confirmed by specific calculations for these molecules.) |

A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.[7] Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For thiophene isocyanates, the MEP map would likely show a high negative potential around the oxygen and nitrogen atoms of the isocyanate group and the sulfur atom of the thiophene ring, indicating these as primary sites for interaction with electrophiles. The carbon atom of the isocyanate group would exhibit a strong positive potential, making it a prime target for nucleophiles.

Vibrational Spectroscopy

Computational vibrational analysis can predict the infrared (IR) and Raman spectra of thiophene isocyanates.[8] The most characteristic vibrational mode for isocyanates is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears in the range of 2250-2285 cm⁻¹.[9] DFT calculations can predict the exact frequency and intensity of this and other vibrational modes, aiding in the experimental characterization of these compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| -N=C=O Asymmetric Stretch | 2250 - 2285 |

| Thiophene C-H Stretch | 3100 - 3000 |

| Thiophene Ring Stretch | 1500 - 1300 |

| (Note: These are general ranges and specific values would be obtained from DFT calculations.) |

Reactivity and Application in Drug Design

The isocyanate group is highly reactive towards nucleophiles, particularly amines and alcohols, forming urea and carbamate linkages, respectively. This reactivity is central to their application in drug development, allowing for the covalent modification of biological targets or the synthesis of diverse libraries of compounds.

Reaction with Amino Acids

The reaction of thiophene isocyanates with the amino acid residues of proteins is a key mechanism for their potential therapeutic action. For instance, reaction with the ε-amino group of a lysine residue would form a stable urea linkage.

Figure 2: Signaling pathway of the reaction between a thiophene isocyanate and a lysine residue.

This covalent modification can lead to the irreversible inhibition of enzymes, a strategy employed by several approved drugs. Computational studies can model the reaction mechanism, calculate activation energies, and predict the most likely sites of modification on a target protein.

Thiophene Isocyanate Derivatives as Enzyme Inhibitors

Thiophene-based compounds have been extensively studied as inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy.[10] The thiophene scaffold can be designed to fit into the ATP-binding pocket of kinases, and the isocyanate group can be used to form covalent bonds with nearby nucleophilic residues, leading to potent and irreversible inhibition.

Molecular docking studies can be used to predict the binding mode of thiophene isocyanate derivatives within the active site of a target enzyme, such as a tyrosine kinase.[10] These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies can further elucidate the relationship between the structural features of these compounds and their inhibitory activity, guiding the design of more potent and selective inhibitors.[10]

Conclusion

Thiophene isocyanate compounds represent a promising class of molecules for drug discovery. Their synthesis, while requiring careful handling due to the reactivity of the isocyanate group, is achievable through established chemical transformations. Computational chemistry provides invaluable tools for understanding their electronic structure, reactivity, and potential as enzyme inhibitors. The ability of the isocyanate moiety to form covalent bonds with biological targets, combined with the favorable pharmacological properties of the thiophene ring, makes these compounds attractive candidates for the development of next-generation targeted therapies. Further computational and experimental investigations into this unique chemical space are warranted to fully exploit their therapeutic potential.

References

- 1. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. haihangchem.com [haihangchem.com]

- 5. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.remspec.com [m.remspec.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Thiophenyl Isocyanates: Synthesis, Reactivity, and Applications in Drug Discovery

Disclaimer: The compound "4-Isocyanato-4-(thiophen-2-yl)oxane" is not found in the existing scientific literature and appears to be an undocumented or incorrectly named chemical entity. This guide will instead provide an in-depth review of the broader, well-documented, and highly relevant class of Thiophenyl Isocyanates . This class of molecules incorporates the two key functional motifs of the original query—a thiophene ring and an isocyanate group—which are of significant interest to researchers in medicinal chemistry and materials science.

Introduction

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs.[1][2][3] Its bioisosteric relationship with the benzene ring, coupled with unique electronic properties conferred by the sulfur heteroatom, allows it to form favorable interactions with a wide array of biological targets.[1][3] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5][6]

The isocyanate functional group (–N=C=O) is a highly reactive electrophile, serving as a versatile precursor for a variety of important chemical linkages, including ureas, carbamates (urethanes), and thiocarbamates.[7] Its ability to react readily with nucleophiles makes it an invaluable tool for covalently modifying biomolecules, linking molecular fragments in drug design, and synthesizing polymers.[8][9]

This technical guide focuses on thiophenyl isocyanates, molecules that merge the biological relevance of the thiophene scaffold with the synthetic versatility of the isocyanate handle. We will explore the primary synthetic routes, key reactive pathways, and the potential applications of these compounds for professionals in drug development and chemical research.

Synthesis of Thiophenyl Isocyanates

The most reliable and widely applicable method for synthesizing thiophenyl isocyanates from laboratory-scale precursors is the Curtius rearrangement.[10][11] This reaction converts a carboxylic acid into an isocyanate via an acyl azide intermediate, proceeding under mild conditions with a high tolerance for various functional groups and excellent retention of stereochemistry.[8][10]

Key Synthetic Pathway: The Curtius Rearrangement

The general workflow involves the conversion of a thiophenecarboxylic acid (e.g., thiophene-2-carboxylic acid) to an intermediate acyl azide, which then undergoes thermal or photochemical rearrangement to yield the target isocyanate with the loss of nitrogen gas.[10][12]

Caption: Synthetic workflow for thiophenyl isocyanate via Curtius rearrangement.

Detailed Experimental Protocol: Synthesis of 2-Thienyl Isocyanate

This protocol is a representative procedure adapted from established methods for the Curtius rearrangement using diphenylphosphoryl azide (DPPA).[12]

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Argon), add thiophene-2-carboxylic acid (1.0 eq) and dry toluene (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (Et₃N, 3.0 eq) to the stirred solution at room temperature.

-

Azide Formation: Slowly add diphenylphosphoryl azide (DPPA, 1.5 eq) to the mixture. Stir at room temperature for 30-60 minutes. The formation of the acyl azide intermediate occurs during this step.

-

Rearrangement: Heat the reaction mixture to reflux (approx. 90-110 °C, depending on the solvent). The rearrangement is typically accompanied by the evolution of nitrogen gas. Monitor the reaction by TLC or IR spectroscopy (disappearance of the acyl azide peak ~2140 cm⁻¹ and appearance of the isocyanate peak ~2270 cm⁻¹). The reaction is usually complete within 2-4 hours.

-

Work-up and Isolation: After cooling to room temperature, the solvent can be carefully removed under reduced pressure. The crude isocyanate product can be purified by vacuum distillation. Caution: Isocyanates are moisture-sensitive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Physicochemical Data and Reactivity

Thiophenyl isocyanates are reactive intermediates. The properties of the simplest member of this class, 2-thienyl isocyanate, are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 2-Thienyl isocyanate (2-Isocyanatothiophene) | [13] |

| CAS Number | 2048-57-9 | [13][14] |

| Molecular Formula | C₅H₃NOS | [13] |

| Molecular Weight | 125.15 g/mol | [13] |

| Appearance | Liquid | [13] |

| Boiling Point | 36-38 °C @ 1 mmHg | [13] |

| Key Hazards | Harmful, Corrosive, Lachrymatory, Moisture Sensitive | [13][14] |

| Incompatibilities | Water, Alcohols, Amines, Strong Oxidizing Agents | [7][14] |

Key Reactions of the Isocyanate Group

The electrophilic carbon atom of the isocyanate group is highly susceptible to attack by nucleophiles. This reactivity is central to its utility in chemical synthesis.

Caption: Key nucleophilic addition reactions of thiophenyl isocyanate.

| Nucleophile (Reagent) | Resulting Functional Group | Product Class | Key Applications | Reference(s) |

| Alcohol (R-OH) | Urethane (Carbamate) | Thiophenyl Carbamate | Synthesis of prodrugs, polyurethane materials | [7] |

| Amine (R₂NH) | Urea | Thiophenyl Urea | Bioactive molecule synthesis, hydrogen-bonding linkers | [7] |

| Thiol (R-SH) | Thiocarbamate (Thiourethane) | Thiophenyl Thiocarbamate | "Click" chemistry, surface functionalization, polymers | [9][15] |

| Water (H₂O) | Amine (after decarboxylation) | Aminothiophene | Typically an undesired side reaction (hydrolysis) | [7] |

Applications in Research and Drug Development

The dual nature of thiophenyl isocyanates makes them powerful tools for researchers.

-

Scaffold for Library Synthesis: The thiophene core acts as a biologically relevant starting point. The isocyanate group allows for the rapid and efficient attachment of diverse side chains (from various alcohols, amines, etc.) to generate large libraries of novel compounds for high-throughput screening.[3]

-

Covalent Inhibitors and Probes: The high reactivity of the isocyanate group can be harnessed to design covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) in a protein's active site. This is a powerful strategy for achieving high potency and prolonged duration of action.

-

Linker Chemistry: In the development of more complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or PROTACs, the isocyanate group can be used to form stable urea or carbamate linkages, connecting the thiophene-containing fragment to a linker or another part of the molecule.

-

Materials Science: The thiol-isocyanate reaction is considered a form of "click" chemistry, enabling the rapid and efficient functionalization of surfaces and the synthesis of novel polymers with unique optical or electronic properties derived from the thiophene unit.[9]

Conclusion

While the specifically named compound "this compound" remains undocumented, the broader class of thiophenyl isocyanates represents a family of high-value chemical intermediates. Their synthesis is readily achieved through robust methods like the Curtius rearrangement. The predictable and versatile reactivity of the isocyanate group, combined with the proven biological significance of the thiophene scaffold, makes these compounds powerful building blocks for drug discovery, chemical biology, and materials science. For researchers aiming to develop novel therapeutics or functional materials, thiophenyl isocyanates offer a strategic and efficient entry point for molecular exploration.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 13. 2-Thienyl isocyanate | 2048-57-9 [amp.chemicalbook.com]

- 14. 2-Thienyl Isocyanate | CAS#:2048-57-9 | Chemsrc [chemsrc.com]

- 15. rsc.org [rsc.org]

A Technical Guide to the Discovery and Synthesis of Novel Thiophene-Based Isocyanates for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a sulfur-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in the design of novel therapeutic agents.[1] The isocyanate functional group (–N=C=O), a highly reactive electrophile, serves as a versatile building block in organic synthesis, readily reacting with nucleophiles to form stable derivatives such as ureas and carbamates. The convergence of these two entities in the form of thiophene-based isocyanates presents a promising avenue for the discovery of new drug candidates with potential applications in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological applications of this emerging class of compounds.

Synthesis of Thiophene-Based Isocyanates

The primary and most effective method for the synthesis of thiophene-based isocyanates is the Curtius rearrangement of a corresponding thiophenecarbonyl azide.[4][5][6] This reaction proceeds through a nitrene intermediate and is known for its high efficiency and tolerance of a wide range of functional groups.[4]

General Synthetic Workflow

The synthesis of thiophene-based isocyanates can be conceptualized as a two-step process starting from a thiophenecarboxylic acid. The first step involves the conversion of the carboxylic acid to a reactive acyl derivative, typically an acyl chloride or a mixed anhydride, which is then reacted with an azide source to form the thiophenecarbonyl azide. The second step is the thermal or photochemical rearrangement of the acyl azide to the corresponding isocyanate.

Caption: General workflow for the synthesis of thiophene-based isocyanates.

Experimental Protocols

1. Synthesis of Thiophene-2-carbonyl azide

This protocol is adapted from the work of Hsu et al. and describes the synthesis of the key intermediate for 2-thienyl isocyanate.

-

Materials: Thiophene-2-carbonyl chloride, sodium azide, acetone, water.

-

Procedure:

-

Dissolve thiophene-2-carbonyl chloride in acetone.

-

Separately, dissolve sodium azide in water.

-

Cool the sodium azide solution in an ice bath and slowly add the thiophene-2-carbonyl chloride solution with vigorous stirring.

-

Continue stirring for 1-2 hours at 0-5 °C.

-

The product, thiophene-2-carbonyl azide, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

-

Characterization: The product can be characterized by IR spectroscopy, which will show a strong azide peak around 2135 cm⁻¹.[7]

2. Synthesis of 2-Thienyl Isocyanate via Curtius Rearrangement

This protocol is a general procedure for the thermal rearrangement of the acyl azide.

-

Materials: Thiophene-2-carbonyl azide, anhydrous toluene.

-

Procedure:

-

Suspend thiophene-2-carbonyl azide in anhydrous toluene.

-

Heat the suspension to reflux (approximately 110 °C) under a nitrogen atmosphere.

-

The progress of the reaction can be monitored by the evolution of nitrogen gas.

-

The reaction is typically complete within 1-2 hours.

-

The resulting solution of 2-thienyl isocyanate in toluene can be used directly in subsequent reactions or the isocyanate can be isolated by careful removal of the solvent under reduced pressure.

-

-

Characterization: The formation of the isocyanate is confirmed by the appearance of a strong, sharp absorption band in the IR spectrum between 2250 and 2270 cm⁻¹.[7]

Data Presentation: Physicochemical and Cytotoxicity Data

The following tables summarize key data for representative thiophene-based isocyanates and their derivatives.

Table 1: Physicochemical Properties of Selected Thiophene-Based Isocyanates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| 2-Thienyl isocyanate | C₅H₃NOS | 125.15 | 72-74 / 15 mmHg | [6] |

| 3-Thienyl isocyanate | C₅H₃NOS | 125.15 | 70-72 / 12 mmHg | [8] |

| 5-Bromothiophene-2-carbaldehyde* | C₅H₃BrOS | 191.05 | 95-97 / 10 mmHg | [9] |

*Data for a precursor to a substituted thiophene isocyanate.

Table 2: Cytotoxicity of Thiophene-Based Urea and Carboxamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | HepG2 | ~3.9 | [10] |

| N-(4-acetamidophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | HepG2 | ~3.9 | [10] |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 | 0.8 | [11] |

| Thiophene carboxamide derivative 2b | Hep3B | 5.46 | [12] |

| Thiophene carboxamide derivative 2e | Hep3B | 12.58 | [12] |

| N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea derivative 9e | U937 | 16.23 | [2] |

| Thiophen urea derivative J2H-1701 | HCV genotype 1/2 | EC₅₀ 0.04-27 nM | [13] |

Signaling Pathways and Biological Activities

Thiophene-based compounds, including derivatives of isocyanates, have been shown to modulate several key signaling pathways implicated in cancer and inflammation.

Kinase Inhibition

Many thiophene derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell growth, proliferation, and survival. The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that is often hyperactivated in cancer.[14][15] Thiophene-based compounds have been shown to inhibit MEK, a central kinase in this pathway, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[14]

Caption: Inhibition of the MEK signaling pathway by thiophene-based compounds.

Modulation of Nrf2 and NF-κB Pathways

The Nrf2 and NF-κB signaling pathways are critical regulators of the cellular response to oxidative stress and inflammation, respectively.[5][16] Thiophene derivatives have been shown to activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.[17] Conversely, some thiophene compounds can inhibit the pro-inflammatory NF-κB pathway, reducing the production of inflammatory cytokines like TNF-α and IL-8.[16]

References

- 1. Thiophene-2-carbonyl azide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 9. 4701-17-1|5-Bromothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electronic and Steric Properties of 4-Isocyanato-4-(thiophen-2-yl)oxane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical compound "4-Isocyanato-4-(thiophen-2-yl)oxane" is not found in the current chemical literature and is presumed to be a novel or hypothetical molecule. This guide, therefore, extrapolates the electronic and steric properties based on the well-established characteristics of its constituent functional groups: the isocyanate group and the 2-thienyl group, attached to a central oxane (tetrahydropyran) ring. The experimental and computational protocols described herein are provided as a roadmap for the potential characterization of this or structurally similar molecules.

Executive Summary

This technical guide provides a comprehensive analysis of the anticipated electronic and steric properties of the novel chemical entity this compound. By examining the fundamental properties of the isocyanate and 2-thienyl moieties, we can project the reactivity, conformational preferences, and potential intermolecular interactions of the target molecule. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related compounds, particularly in the context of medicinal chemistry and materials science where the interplay of electronic and steric effects is paramount.

Electronic Properties

The electronic nature of this compound is dictated by the cumulative effects of the electron-withdrawing isocyanate group and the electron-rich thiophene ring, both attached to a central, non-aromatic oxane core.

The Isocyanate Group: An Electrophilic Center

The isocyanate (–N=C=O) group is a potent electrophile, a characteristic derived from the significant positive charge on the central carbon atom due to the electronegativity of the adjacent nitrogen and oxygen atoms. Resonance structures illustrate this charge distribution, highlighting the susceptibility of the carbon to nucleophilic attack.[1][2] Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring.[1] In the case of this compound, the isocyanate is attached to a saturated carbon, so its reactivity will be more akin to an aliphatic isocyanate.

The reactivity of the isocyanate group is highly sensitive to the electronic nature of its neighboring groups. Electron-donating groups decrease the electrophilicity of the isocyanate carbon, thus reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance reactivity.

The 2-Thienyl Group: An Electron-Rich Aromatic System

The thiophene ring is an aromatic heterocycle that is considered to be electron-rich due to the participation of the sulfur atom's lone pair of electrons in the π-system.[3] As a result, the 2-thienyl group is generally considered to be an electron-donating group. This is reflected in its Hammett constants, which are used to quantify the electronic effect of a substituent on a reaction center.

Tabulated Electronic Data

The following table summarizes key electronic parameters for the 2-thienyl substituent. These values are crucial for predicting the influence of the thiophene ring on the reactivity of the adjacent isocyanate group.

| Parameter | Value | Description |

| Hammett Constant (σm) | 0.09 | Quantifies the electronic effect of the 2-thienyl group from the meta position of a benzene ring.[1] |

| Hammett Constant (σp) | 0.05 | Quantifies the electronic effect of the 2-thienyl group from the para position of a benzene ring.[1] |

| Field Parameter (F) | 0.13 | Represents the inductive and field effects of the substituent.[1] |

| Resonance Parameter (R) | -0.08 | Represents the resonance effect of the substituent. The negative value indicates an electron-donating resonance effect.[1] |

Steric Properties

The steric environment around the quaternary carbon of this compound is expected to be significantly crowded due to the presence of the bulky 2-thienyl group and the linearly extending isocyanate group.

The Isocyanate Group

The isocyanate group (–N=C=O) is linear, which can influence the approach of reactants to the electrophilic carbon.[4][5] While not exceptionally bulky in terms of volume, its rigid, linear geometry can impose significant steric constraints, particularly in a crowded environment like a quaternary carbon. The steric hindrance of isocyanates can be a determining factor in their reactivity.[6]

The 2-Thienyl Group

The 2-thienyl group is a planar, five-membered aromatic ring. Its steric demand is comparable to that of a phenyl group. The presence of the sulfur atom and the specific bond angles of the thiophene ring contribute to its overall size and shape.

Quantifying Steric Effects

Experimental Protocols

The following sections detail the experimental and computational methodologies that can be employed to characterize the electronic and steric properties of this compound.

Determination of Electronic Properties

A combination of spectroscopic and electrochemical techniques can be used to probe the electronic structure of the target molecule.

A Hammett plot can be constructed to experimentally determine the electronic effect of the 4-(thiophen-2-yl)oxane-4-yl substituent. This involves synthesizing a series of compounds with this substituent attached to a reaction center (e.g., a benzoic acid) and measuring their reaction rates or equilibrium constants.

Experimental Workflow for Hammett Analysis:

Caption: Workflow for determining Hammett constants.

A detailed protocol for determining pKa values of substituted benzoic acids via titration can be found in the literature.[7][8]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule.[9][10][11][12] The chemical shifts of the protons and carbons in the thiophene ring and the oxane ring will be sensitive to the electronic effects of the isocyanate group. 13C NMR will be particularly useful for observing the chemical shift of the isocyanate carbon, which will be highly deshielded.

Determination of Steric Properties

X-ray crystallography and computational modeling are the primary methods for elucidating the three-dimensional structure and steric properties of a molecule.

Obtaining a single crystal of this compound would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.[3][13][14][15][16][17][18][19] This data is invaluable for understanding the steric hindrance around the quaternary carbon.

Experimental Workflow for X-ray Crystallography:

Caption: General workflow for single-crystal X-ray diffraction.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic and steric properties of molecules.[6][20][21][22][23]

A typical DFT study would involve the following steps:

-

Geometry Optimization: The 3D structure of this compound would be optimized to find its lowest energy conformation. A common functional for this is B3LYP with a 6-31G(d) basis set.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:

-

Molecular Orbital Analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity.

-

Natural Bond Orbital (NBO) Analysis: This analysis can provide information about atomic charges and orbital interactions.

-

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecular surface, identifying electrophilic and nucleophilic regions.

-

-

Steric Property Calculation: The optimized geometry provides precise bond lengths, bond angles, and dihedral angles, which are direct measures of the molecule's steric properties.

Logical Flow for DFT Calculations:

Caption: A typical workflow for DFT calculations.

Signaling Pathways and Logical Relationships

Given the hypothetical nature of this compound, there are no known signaling pathways in which it is involved. However, isocyanates are known to react with biological nucleophiles, such as the amine groups in proteins. This reactivity is the basis for their use in polyurethane chemistry and also a source of their toxicity.

The logical relationship for the potential biological activity of this molecule would stem from the electrophilic nature of the isocyanate group, which could covalently modify biological macromolecules.

Potential Mechanism of Action:

Caption: Potential mechanism of covalent modification.

Conclusion

While "this compound" remains a hypothetical molecule, a thorough analysis of its constituent functional groups allows for a robust prediction of its electronic and steric properties. The electrophilic isocyanate group is expected to be the primary site of reactivity, while the electron-donating and sterically demanding 2-thienyl group will modulate this reactivity and influence the molecule's overall conformation. The experimental and computational protocols outlined in this guide provide a clear path forward for the synthesis and characterization of this and other novel molecules at the forefront of chemical research. The unique combination of a reactive electrophile and a polarizable aromatic system suggests that such compounds could be of significant interest in the development of novel probes, materials, and therapeutic agents.

References

- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 2. Taft equation - Wikipedia [en.wikipedia.org]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]

- 7. web.viu.ca [web.viu.ca]

- 8. web.viu.ca [web.viu.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rigaku.com [rigaku.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties [mdpi.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Analysis of 4-Isocyanato-4-(thiophen-2-yl)oxane

Disclaimer: No experimental data for the compound "4-Isocyanato-4-(thiophen-2-yl)oxane" has been found in published scientific literature. This guide presents a realistic, albeit hypothetical, spectroscopic dataset based on the compound's structure derived from its IUPAC name. The experimental protocols described are standardized methodologies for the characterization of novel small molecules.

Introduction

This document provides a comprehensive technical overview of the expected spectroscopic data for the novel compound this compound. The target audience for this guide includes researchers, chemists, and professionals in the field of drug development who are engaged in the synthesis and characterization of new chemical entities. The data herein is structured to facilitate a clear understanding of the compound's key structural features as identified through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Compound Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₉NO₂S

-

Molecular Weight: 195.24 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structural motifs.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong, sharp absorption band for the isocyanate group.

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2280 - 2250 | Strong, Sharp | Asymmetric Stretch | -N=C=O (Isocyanate)[1][2][3] |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Thiophene) |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (Oxane Ring) |

| 1450 - 1400 | Medium | C=C Stretch | Aromatic (Thiophene) |

| 1100 - 1050 | Strong | C-O-C Stretch | Ether (Oxane Ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1 ¹H NMR Spectroscopy (Predicted for CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the thiophene and oxane ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 | dd | 1H | Thiophene H₅ |

| ~ 7.10 | dd | 1H | Thiophene H₃ |

| ~ 7.00 | dd | 1H | Thiophene H₄ |

| ~ 4.0 - 3.8 | m | 4H | Oxane -OCH₂- (H₂, H₆) |

| ~ 2.4 - 2.2 | m | 4H | Oxane -CCH₂- (H₃, H₅) |

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets

2.2.2 ¹³C NMR Spectroscopy (Predicted for CDCl₃, 100 MHz)

The carbon NMR spectrum will be characterized by signals from the isocyanate, the quaternary carbon, and the carbons of the two heterocyclic rings.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | Thiophene C₂ (quaternary)[4][5][6] |

| ~ 127.5 | Thiophene C₅[6][7][8] |

| ~ 126.0 | Thiophene C₃[6][7][8] |

| ~ 125.0 | Thiophene C₄[6][7][8] |

| ~ 124.0 | Isocyanate (-NCO) |

| ~ 70.0 | C₄ (quaternary, attached to NCO and Thiophene) |

| ~ 65.0 | Oxane C₂, C₆ (-OCH₂) |

| ~ 35.0 | Oxane C₃, C₅ (-CH₂) |

Mass Spectrometry (MS)

Mass spectrometry data is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

| m/z Value | Assignment | Notes |

| 195.0354 | [M]⁺ | Calculated exact mass for C₉H₉NO₂S⁺. This would be the molecular ion peak. |

| 153 | [M - NCO]⁺ | Loss of the isocyanate group. |

| 111 | [Thiophen-C-NCO]⁺ | Fragment containing the thiophene and isocyanate groups. |

| 84 | [C₅H₈O]⁺ | Fragment corresponding to the oxane ring after cleavage. |

| 83 | [C₄H₃S]⁺ | Thiophenyl cation. |

Experimental Protocols

The following are standard operating procedures for the acquisition of spectroscopic data for novel organic compounds.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for liquid samples, a thin film is prepared between two KBr plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal or KBr plates is collected.

-

The sample spectrum is then recorded.

-

The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

-

An average of 16 to 32 scans is typically used to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the Free Induction Decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal.

-

-

Data Processing: The FID is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry (MS) Protocol

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an Electrospray Ionization (ESI) source is commonly used for polar molecules.

-

Data Acquisition:

-

The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

-

Data is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and determine its exact mass. The isotopic pattern is checked to confirm the elemental composition (especially the presence of sulfur).

Visualization of Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel compound like this compound.

Caption: General workflow for synthesis, purification, and spectroscopic analysis.

Spectroscopic Data Interpretation Logic

This diagram shows the logical connection between the structural components of the molecule and the expected signals in different spectroscopic techniques.

Caption: Mapping molecular fragments to their expected spectroscopic signals.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. m.remspec.com [m.remspec.com]

- 4. connectsci.au [connectsci.au]

- 5. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

Methodological & Application

Application Note: Synthesis of 4-Isocyanato-4-(thiophen-2-yl)oxane from its Amino Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-isocyanato-4-(thiophen-2-yl)oxane from its primary amino precursor, 4-amino-4-(thiophen-2-yl)oxane. Isocyanates are highly valuable intermediates in organic synthesis, particularly for the production of ureas and carbamates in pharmaceutical and material sciences.[1][2] The traditional synthesis of isocyanates involves the use of highly toxic phosgene gas.[3][4] This application note details a laboratory-scale procedure utilizing triphosgene (bis(trichloromethyl) carbonate), a safer, crystalline phosgene equivalent, for the conversion. The protocol covers the reaction setup, execution, workup, purification, and critical safety considerations.

Reaction Principle and Scheme

The conversion of a primary amine to an isocyanate using triphosgene involves the in situ generation of phosgene. The primary amine reacts with phosgene to form an intermediate carbamoyl chloride, which subsequently eliminates a molecule of hydrogen chloride (HCl) to yield the final isocyanate product.[5] A non-nucleophilic organic base, such as triethylamine, is required to scavenge the HCl generated during the reaction.

Reaction:

Where R = 4-(thiophen-2-yl)oxane

Experimental Protocol

This protocol is a representative method and may require optimization for specific substrates.

2.1 Materials and Reagents:

-

4-amino-4-(thiophen-2-yl)oxane (Amino Precursor)

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene (or Dichloromethane)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

2.2 Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Nitrogen/Argon inlet

-

Thermometer

-

Ice-water bath

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, full-face shield.

2.3 Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer.

-

Reactant Preparation: Dissolve 4-amino-4-(thiophen-2-yl)oxane (1.0 eq) in anhydrous toluene to a concentration of approximately 0.5 M.

-

Initiation: Purge the system with nitrogen or argon. Cool the flask to 0 °C using an ice-water bath.

-

Triphosgene Addition: In a separate dry flask, dissolve triphosgene (0.4 eq) in anhydrous toluene. Transfer this solution to the dropping funnel and add it dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Base Addition: Following the triphosgene addition, add triethylamine (2.2 eq) dropwise via syringe or dropping funnel, again ensuring the temperature remains below 10 °C. A white precipitate of triethylammonium chloride will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours.

-

Monitoring: The reaction can be monitored by Infrared (IR) spectroscopy. Take an aliquot from the reaction mixture, filter it, and acquire an IR spectrum. The formation of the isocyanate is indicated by the appearance of a strong, sharp absorption band in the region of 2250–2275 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine precursor should also be observed.

-

Workup:

-